molecular formula C11H18N4 B1479920 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine CAS No. 2091607-60-0

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

Cat. No.: B1479920
CAS No.: 2091607-60-0
M. Wt: 206.29 g/mol
InChI Key: RXTLJQJOHDHDGW-UHFFFAOYSA-N
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Description

“2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds like this one often involves the use of versatile synthetic building blocks. For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex, given its intricate structure. For instance, the protodeboronation of pinacol boronic esters has been utilized in the synthesis of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point, boiling point, and density can be determined . Spectroscopic techniques like FTIR and NMR can provide information about the functional groups present in the molecule .

Scientific Research Applications

Antibacterial Activity

A study by K. Prasad (2021) demonstrated the synthesis of novel derivatives of imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine, which were evaluated for their antibacterial activity. This suggests potential applications in the development of new antibacterial agents.

Polymerization of Ethylene

Research by C. Obuah, Bernard Omondi, K. Nozaki, J. Darkwa (2014) explored the use of pyrazolylamine ligands, including derivatives of ethan-1-amine, in nickel(II) catalyzed oligomerization and polymerization of ethylene. The findings highlight the compound's utility in polymer chemistry.

Synthesis of Imidazoazines

A method for synthesizing imidazoazines, which involves the use of tert-butylimines, was presented by Katarzyna Justyna et al. (2017). This research signifies the relevance of such compounds in the synthesis of heterocyclic chemicals.

Catalysis in Rotaxane Synthesis

The study by M. Martins et al. (2017) illustrated the synthesis of [2]rotaxanes using templates containing tert-butyl pyrazole-based compounds, indicating their significance in supramolecular chemistry.

Intermediate in PROTAC Molecule Synthesis

Qi Zhang, Y. Huang, and colleagues (2022) researched the synthesis of a compound closely related to 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine, which was crucial as an intermediate in the synthesis of an mTOR targeted PROTAC molecule, according to their study available here.

Synthesis of Novel Amine Derivatives

Diana Becerra, J. Cobo, and Juan C Castillo (2021) reported the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, a derivative of ethan-1-amine, as documented here.

Copolymerization of CO2 and Cyclohexene Oxide

A study by Anelisa Matiwane, C. Obuah, J. Darkwa (2020) explored the use of pyrazolyl compounds in catalyzing the copolymerization of CO2 and cyclohexene oxide, demonstrating the potential of these compounds in green chemistry applications.

Crystal Structure Analysis

G. Dhanalakshmi et al. (2018) conducted a study on the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, including a compound structurally similar to this compound, as described here.

Future Directions

The future directions in the research and development of this compound could involve exploring its potential applications in various fields, given the broad range of biological activities exhibited by imidazole-containing compounds . Additionally, further studies could focus on improving the synthesis methods for this compound .

Properties

IUPAC Name

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-11(2,3)9-8-10-14(5-4-12)6-7-15(10)13-9/h6-8H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTLJQJOHDHDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

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